

Application Notes and Protocols for the Analysis of Ritonavir and its Metabolites

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Compound of Interest

Compound Name: Ritonavir metabolite

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the antiretroviral drug ritonavir and the characterization of its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for research and drug development purposes.

Quantitative Analysis of Ritonavir Analytical Standard

This section outlines a validated LC-MS/MS method for the quantification of ritonavir in plasma samples.

Experimental Protocol

a) Sample Preparation: Protein Precipitation

- To 100 μ L of plasma sample in a 1.5 mL microcentrifuge tube, add 200 μ L of acetonitrile (containing the internal standard, e.g., saquinavir or a deuterated analog of ritonavir).
- Vortex the mixture for 2 minutes to precipitate proteins.
- Centrifuge the samples at 14,300 x g for 10 minutes.
- Transfer 100 μ L of the clear supernatant to an HPLC vial.

- Dilute the supernatant with 100 µL of the initial mobile phase.
- Inject 5 µL of the final solution into the LC-MS/MS system.[1]

b) Liquid Chromatography

- Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm) or equivalent.[1]
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A common isocratic condition is 52:48 (acetonitrile:0.1% formic acid in water).[1]
- Flow Rate: 0.3 mL/min.[1]
- Column Temperature: 35°C.[1]

c) Mass Spectrometry

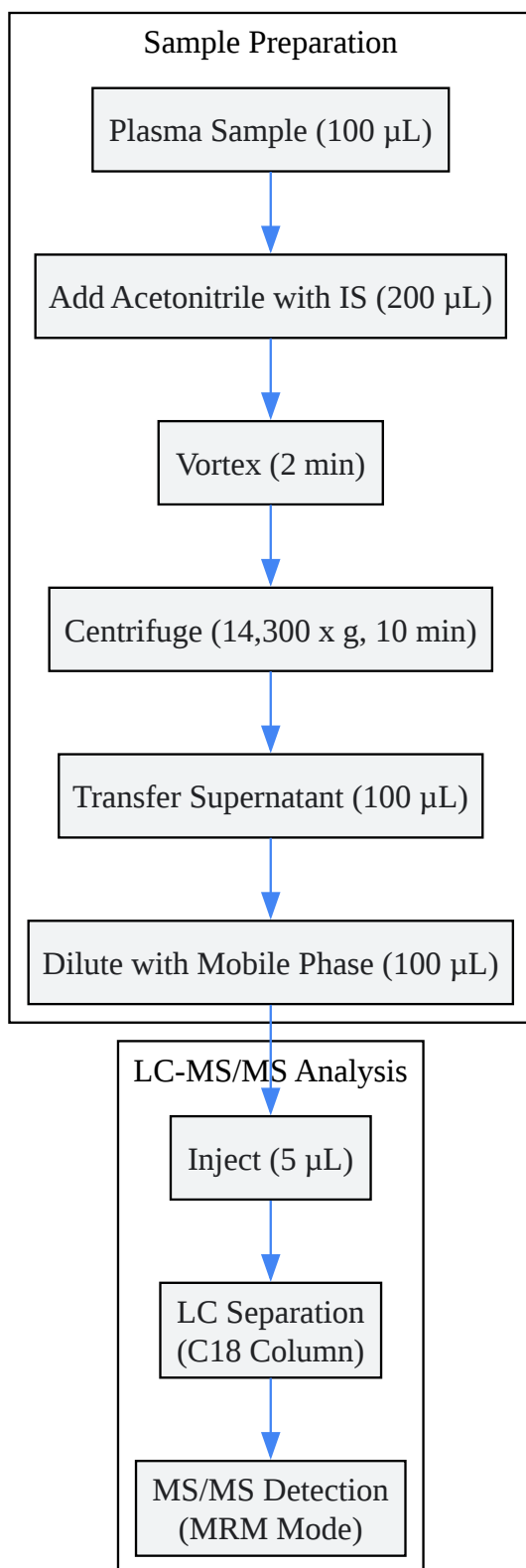
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Mass Transitions:
 - Ritonavir: Precursor ion m/z 721.3 -> Product ion m/z 296.1.[1]
 - Internal Standard (Saquinavir): Precursor ion m/z 671.3 -> Product ion m/z 570.3.[2]

Quantitative Data

The following table summarizes the performance characteristics of a validated LC-MS/MS method for ritonavir.

Parameter	Value	Reference
Linearity Range	2.0 - 5000 ng/mL	[1]
Lower Limit of Quantification (LLOQ)	2.0 ng/mL	[1]
Recovery	85.7% - 106%	[1]
Inter-day Precision (%RSD)	< 15%	[1]
Inter-day Accuracy (% bias)	< 15%	[1]

Experimental Workflow



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Caption: Workflow for the quantitative analysis of ritonavir in plasma.

Analytical Standards for Ritonavir Metabolites

The primary metabolic pathways for ritonavir are oxidation and hydrolysis, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.^[3] Several metabolites have been identified, with the major ones being M1 (deacylation), M2 (hydroxylation), M11 (N-dealkylation), and M7 (N-demethylation). While the identification of these metabolites is well-documented, commercially available certified reference standards with complete quantitative validation data are not readily available for all metabolites.

Metabolite Identification Data

The following table provides key identification parameters for major **ritonavir metabolites** based on scientific literature. This data is crucial for the qualitative identification of these metabolites in biological matrices.

Metabolite	Common Name	Molecular Formula	Molecular Weight (g/mol)	Protonated Molecule [M+H] ⁺ (m/z)	Key MS/MS Fragments (m/z)
M1	Desthiazolyl methyloxycarbonyl Ritonavir	C ₃₂ H ₄₅ N ₅ O ₃ S	579.80	580.3	Not specified in detail in available literature.
M2	Hydroxylated Ritonavir	C ₃₇ H ₄₈ N ₆ O ₆ S ₂	736.95	737.3	Not specified in detail in available literature.
M7	N-demethylated Ritonavir	C ₃₆ H ₄₆ N ₆ O ₅ S ₂	706.92	707.3	Not specified in detail in available literature.
M11	N-dealkylated Ritonavir	Not specified	Not specified	Not specified	Not specified in detail in available literature.
M12	Thiazole ring-open metabolite	Not specified	Not specified	694	676, 488, 381, 296, 268, 197, 171, 140
M17	Mono-hydroxylated thiazole ring-open metabolite	Not specified	Not specified	710	692, 488, 381, 296, 268, 197, 171, 140

Note: Detailed quantitative data (e.g., linearity, LLOQ, accuracy, precision) for certified analytical standards of most **ritonavir metabolites** are not widely published. The M1

metabolite, Desthiazolylmethyloxycarbonyl Ritonavir (CAS 176655-55-3), is commercially available, and a certificate of analysis may provide lot-specific purity data.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Protocol for Metabolite Identification in In Vitro Systems

This protocol is designed for the generation and identification of **ritonavir metabolites** using human liver microsomes (HLMs).

a) Incubation

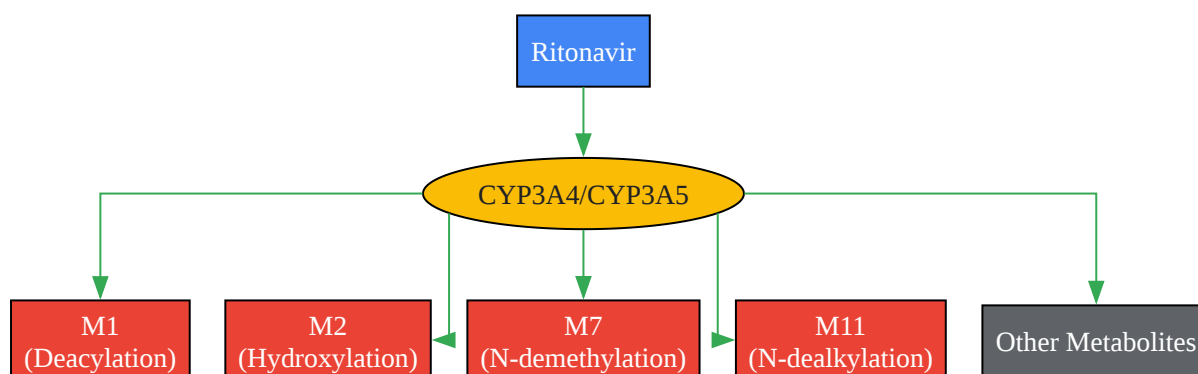
- Prepare an incubation mixture in phosphate-buffered saline (pH 7.4) containing 10 μ M ritonavir and 0.1 mg/mL HLMs in a final volume of 190 μ L.
- Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding 10 μ L of 20 mM NADPH (final concentration 1.0 mM).
- Incubate for 30 minutes at 37°C with gentle shaking.
- Terminate the reaction by adding 200 μ L of ice-cold acetonitrile.
- Vortex for 30 seconds and centrifuge at 18,000 x g for 10 minutes to pellet the protein.
- Analyze the supernatant by LC-MS/MS.

b) LC-MS/MS Analysis

- Liquid Chromatography:
 - Column: Waters Acquity UPLC BEH C18 (100 mm \times 2.1 mm, 1.7 μ m).[\[2\]](#)
 - Mobile Phase: A gradient of 2% to 98% aqueous acetonitrile containing 0.1% formic acid.[\[2\]](#)
 - Flow Rate: 0.3 mL/min.[\[2\]](#)
 - Run Time: 10 minutes.[\[2\]](#)

- Mass Spectrometry:
 - Instrument: Time-of-Flight Mass Spectrometer (TOF-MS) operated in positive ion mode with electrospray ionization.[2]
 - Source Temperature: 120°C.[2]
 - Desolvation Temperature: 350°C.[2]
 - Data Acquisition: Full scan mode to detect potential metabolites, followed by tandem MS (MS/MS) with a collision energy ramp (e.g., 10-40 eV) for structural elucidation of detected parent ions.[2]

Metabolic Pathway of Ritonavir



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Caption: Primary metabolic pathways of ritonavir mediated by CYP3A4/5.

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